molecular formula C15H21NaO5S B1593212 Nonanoic acid, 4-sulfophenyl ester, sodium salt CAS No. 89740-11-4

Nonanoic acid, 4-sulfophenyl ester, sodium salt

Cat. No. B1593212
CAS RN: 89740-11-4
M. Wt: 336.4 g/mol
InChI Key: KVSYNOOPFSVLNF-UHFFFAOYSA-M
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Description

Nonanoic acid, 4-sulfophenyl ester, sodium salt, also known as sodium 4-nonanoyloxybenzenesulfonate, is a chemical compound that contains nonanoic acid, a nine-carbon carboxylic acid, combined with a sulfophenyl ester group and sodium ions . It has a molecular formula of C15H21NaO5S and a molecular weight of 336.4 g/mol .


Molecular Structure Analysis

The molecular structure of Nonanoic acid, 4-sulfophenyl ester, sodium salt consists of a long hydrocarbon chain (nonanoic acid) attached to a phenyl ring through an ester linkage. The phenyl ring is further substituted with a sulfonate group. The InChI and SMILES strings provide a textual representation of the molecule’s structure.

Safety and Hazards

Nonanoic acid, 4-sulfophenyl ester, sodium salt may cause an allergic skin reaction and serious eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contaminated work clothing should not be allowed out of the workplace. Protective equipment, including gloves, protective clothing, eye protection, and face protection, should be worn .

properties

IUPAC Name

sodium;4-nonanoyloxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O5S.Na/c1-2-3-4-5-6-7-8-15(16)20-13-9-11-14(12-10-13)21(17,18)19;/h9-12H,2-8H2,1H3,(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSYNOOPFSVLNF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4029064
Record name Sodium 4-(nonanoyloxy)benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4029064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89740-11-4
Record name Sodium 4-(nonanoyloxy)benzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089740114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-(nonanoyloxy)benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4029064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM 4-(NONANOYLOXY)BENZENESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/642JLH7JVI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 300 ml, round-bottom flask with a nitrogen inlet and a magnetic stir bar was flushed with nitrogen for ten minutes. Nonanoic acid (4.45 g, 28.0 millimoles—mmol), sodium phenolsulfonate (5.00 g, 25.0 mmol) and TFA were placed in the flask which was sealed with a septum cap and the resulting slurry was stirred while being cooled by an ice-water bath. A single rapid addition of TFAA (6.5 ml) was made via syringe. Within one minute the slurry is dissolved to yield a homogeneous solution. The stirring was continued for five minutes. The volatiles were removed by rotary evaporation yielding a white solid that was washed with 100 ml of acetone and collected on a Buchner funnel. The resulting white solid was dried under reduced pressure yielding 7.90 g (94% yield) of sodium 4-(nonanoyloxy)benzene-sulfonate (NOBS). 1H and 13C NMR show complete conversion of the SPS to NOBS.
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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